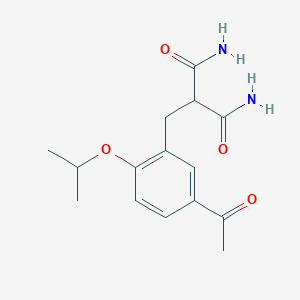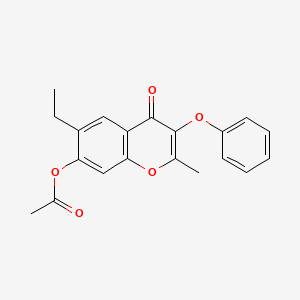
6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with various applications in scientific research. It is also known as Coumarin 151 or Ethyl 2-methyl-4-oxo-3-phenoxy-6-(2-oxopropyl)-4H-chromene-7-carboxylate. This compound belongs to the class of coumarin derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate has been utilized in the synthesis of various novel compounds, characterized by techniques like IR, NMR, and mass spectral studies. These synthesized compounds were evaluated for their antibacterial and antifungal activities, suggesting potential in antimicrobial research (Jyothi et al., 2017).
Antimicrobial Activity
- Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate. This includes research on novel coumarin derivatives with significant antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).
Chemical Structure and Analysis
- Detailed chemical structure and analysis of related compounds, including ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, have been conducted using methods like single crystal X-ray diffraction studies. These studies contribute to a deeper understanding of the molecular structures and intermolecular interactions of such compounds (M. Jyothi et al., 2017).
Antioxidative and Anti-inflammatory Properties
- Compounds derived from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate have shown antioxidative and anti-inflammatory properties. A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia indicated significant antioxidative activity and inhibition of pro-inflammatory enzymes (Makkar & Chakraborty, 2018).
Application in Organic Synthesis
- The compound has been used in various organic reactions and syntheses, highlighting its versatility in organic chemistry. This includes its role in the synthesis of chromone-pyrimidine coupled derivatives and thiazolidin-4-ones, which demonstrates its utility in creating a wide range of chemical entities for further exploration (Tiwari et al., 2018).
Molecular Dynamics and Imaging Studies
- Ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate and similar compounds have been synthesized as fluorescent probes for membrane and cell dynamics studies, indicating its potential in biological imaging and molecular dynamics research (García-Beltrán et al., 2014).
Cardioprotective Effects
- Derivatives of 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate have shown potential cardioprotective effects. A study involving (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated protective effects against cardiac remodeling in myocardial infarction models (Emna et al., 2020).
Eigenschaften
IUPAC Name |
(6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-14-10-16-18(11-17(14)24-13(3)21)23-12(2)20(19(16)22)25-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYBYFBOOULAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)
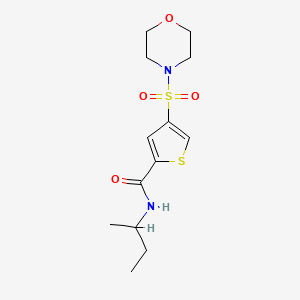
![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
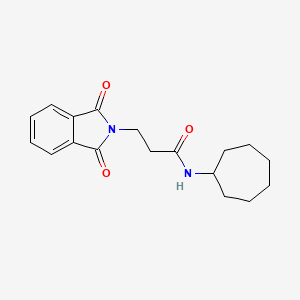
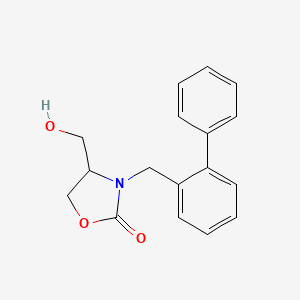
![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)
![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)
![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)
